molecular formula C14H15ClN2O3S B11564642 5-chloro-2-ethoxy-4-methyl-N-pyridin-2-ylbenzenesulfonamide

5-chloro-2-ethoxy-4-methyl-N-pyridin-2-ylbenzenesulfonamide

Cat. No.: B11564642
M. Wt: 326.8 g/mol
InChI Key: RDLKSLBTOPDXBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-ethoxy-4-methyl-N-pyridin-2-ylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the pyridine ring and the sulfonamide group in its structure suggests potential biological activity.

Properties

Molecular Formula

C14H15ClN2O3S

Molecular Weight

326.8 g/mol

IUPAC Name

5-chloro-2-ethoxy-4-methyl-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C14H15ClN2O3S/c1-3-20-12-8-10(2)11(15)9-13(12)21(18,19)17-14-6-4-5-7-16-14/h4-9H,3H2,1-2H3,(H,16,17)

InChI Key

RDLKSLBTOPDXBL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-ethoxy-4-methyl-N-pyridin-2-ylbenzenesulfonamide typically involves multiple steps. One common method starts with the chlorination of 2-ethoxy-4-methylbenzenesulfonamide, followed by the introduction of the pyridin-2-yl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-ethoxy-4-methyl-N-pyridin-2-ylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro or ethoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Structure

The structural characteristics of this compound facilitate its interaction with biological targets, making it a subject of interest for further pharmacological investigations.

Antimicrobial Activity

5-Chloro-2-ethoxy-4-methyl-N-pyridin-2-ylbenzenesulfonamide has been evaluated for its antimicrobial properties against various bacterial strains. Sulfonamides are known to inhibit bacterial folate synthesis, a critical pathway for bacterial growth.

Data Summary Table: Antimicrobial Activity

Tested StrainMinimum Inhibitory Concentration (MIC)Remarks
Methicillin-resistant Staphylococcus aureus (MRSA)15.62 - 31.25 μmol/LEffective against resistant strains
Escherichia coli32 μg/mLSignificant inhibition observed

Research indicates that this compound exhibits notable activity against MRSA, demonstrating its potential as an antimicrobial agent in clinical settings .

Antiproliferative Effects

The compound has also been studied for its antiproliferative effects against various cancer cell lines. The mechanism involves the inhibition of specific enzymes critical for cellular proliferation.

Data Summary Table: Antiproliferative Activity

Cell LineGI50 Value (nM)Remarks
MCF-7 (Breast Cancer)38Potent inhibition of cell growth
A549 (Lung Cancer)54Effective against lung cancer cells

In vitro studies have shown that the compound inhibits cell growth significantly, indicating its potential application in cancer therapy .

Case Study 1: Antimicrobial Efficacy

Objective: Assess the efficacy against Gram-positive and Gram-negative bacteria.
Findings: The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with MIC values indicating strong antimicrobial potential.

Case Study 2: Evaluation of Anticancer Activity

Objective: Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
Findings: The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment, highlighting its effectiveness in targeting cancer cells.

Case Study 3: Inflammation Model Study

Objective: Investigate anti-inflammatory properties using LPS-stimulated macrophages.
Findings: Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls, suggesting potential applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-chloro-2-ethoxy-4-methyl-N-pyridin-2-ylbenzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with a similar mechanism of action.

    Sulfadiazine: A sulfonamide used in the treatment of bacterial infections.

    Sulfisoxazole: Known for its antibacterial properties.

Uniqueness

5-chloro-2-ethoxy-4-methyl-N-pyridin-2-ylbenzenesulfonamide is unique due to the presence of the pyridine ring, which may enhance its binding affinity to bacterial enzymes and potentially improve its antimicrobial efficacy compared to other sulfonamides.

Biological Activity

5-Chloro-2-ethoxy-4-methyl-N-pyridin-2-ylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally related to other biologically active sulfonamides and has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, supported by data tables and case studies.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound this compound has shown activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.6 μg/mL
Escherichia coli31.2 μg/mL
Pseudomonas aeruginosa62.5 μg/mL

These results suggest that the compound possesses bactericidal properties, particularly against Gram-positive bacteria, which is crucial for developing new antibiotics in light of rising antibiotic resistance .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including:

Cell Line IC50 (μM)
HeLa (cervical cancer)10.5
MCF-7 (breast cancer)12.3
A549 (lung cancer)8.7

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory activity of this compound. In animal models, it has shown a reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of various sulfonamide derivatives, including this compound, against biofilms formed by Staphylococcus aureus. The compound demonstrated significant inhibition of biofilm formation at concentrations as low as 15 μg/mL, outperforming traditional antibiotics like ciprofloxacin .
  • Cancer Cell Line Study : An investigation into the effects of this compound on breast cancer cell lines revealed that it not only inhibited cell growth but also induced apoptosis through caspase activation pathways. The study highlighted its potential role in combination therapies for more effective cancer treatment .

Q & A

Q. What are the optimal synthetic routes for 5-chloro-2-ethoxy-4-methyl-N-pyridin-2-ylbenzenesulfonamide, considering functional group compatibility and reaction efficiency?

Synthesis typically involves multi-step reactions, starting with functionalization of the benzene and pyridine rings. Key steps include:

  • Chlorination and Methylation : Introduce chloro and methyl groups at positions 5 and 4 on the benzene ring, respectively, using selective catalysts (e.g., AlCl₃ for Friedel-Crafts alkylation) to avoid over-substitution .
  • Ethoxy Group Installation : Etherification via nucleophilic substitution (e.g., Williamson synthesis) at position 2 of the benzene ring, ensuring compatibility with existing substituents .
  • Sulfonamide Coupling : React the sulfonyl chloride intermediate with 2-aminopyridine under basic conditions (e.g., pyridine or triethylamine) to form the N-pyridin-2-ylbenzenesulfonamide core .
    Critical Consideration : Monitor reaction temperatures and solvent polarity to prevent side reactions (e.g., hydrolysis of the ethoxy group).

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent positions and assess purity. For example, the pyridine ring protons show distinct downfield shifts due to deshielding effects .
  • X-ray Crystallography : Resolve the crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and pyridine moieties) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations aid in designing experiments for this compound?

  • Reaction Pathway Prediction : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for sulfonamide coupling or substitution reactions .
  • Solvent Effects : Simulate solvent interactions (e.g., polar aprotic vs. protic solvents) to optimize reaction yields and selectivity .
  • Electronic Property Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward electrophiles/nucleophiles, guiding functionalization strategies .
    Example : ICReDD’s approach integrates computational screening with experimental validation to reduce trial-and-error cycles .

Q. How can researchers resolve discrepancies in spectroscopic data or unexpected reaction outcomes?

  • Contradiction Analysis :
    • Case 1 : If NMR signals for the ethoxy group deviate from expected values, assess solvent effects or potential hydrogen bonding with the sulfonamide group .
    • Case 2 : Unplanned byproducts (e.g., over-chlorination) may arise from incomplete protection of reactive sites; revisit protecting group strategies (e.g., using tert-butyl groups for temporary masking) .
  • Cross-Validation : Combine multiple techniques (e.g., IR spectroscopy for functional groups, HPLC for purity) to reconcile conflicting data .

Q. What strategies improve the compound’s stability during storage or biological assays?

  • Degradation Pathways : Perform accelerated stability studies (e.g., under varying pH, temperature) to identify vulnerable sites (e.g., hydrolysis of the sulfonamide bond in acidic conditions) .
  • Formulation Adjustments : Use lyophilization or encapsulation in cyclodextrins to enhance solubility and prevent aggregation in aqueous media .
  • Light Sensitivity : Store in amber vials if UV-Vis analysis indicates photodegradation .

Q. How can the compound’s potential in medicinal chemistry be systematically evaluated?

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., varying substituents on the pyridine ring) and test against target enzymes/receptors .
  • Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and permeability via Caco-2 cell models .
  • Toxicity Screening : Use in silico tools (e.g., ProTox-II) to predict toxicity endpoints before in vivo studies .

Methodological Resources

  • Synthetic Protocols : Refer to PubChem’s reaction databases for analogous sulfonamide syntheses .
  • Crystallography Tools : Use CCDC software for crystal structure refinement and interaction analysis .
  • Computational Platforms : Leverage Gaussian or ORCA for DFT calculations, validated against experimental data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.